molecular formula C17H13N3 B12563335 (4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile CAS No. 143148-98-5

(4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B12563335
CAS No.: 143148-98-5
M. Wt: 259.30 g/mol
InChI Key: QEHALXBDUPEXTE-UHFFFAOYSA-N
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Description

(4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile typically involves the condensation of benzil, ammonium acetate, and an appropriate aldehyde in the presence of a catalyst. The reaction is carried out in glacial acetic acid, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: (4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • (4,5-Diphenyl-1H-imidazol-2-yl)phenol
  • (4,5-Diphenyl-1H-imidazol-2-yl)benzoate

Comparison: Compared to its analogs, (4,5-Diphenyl-1H-imidazol-2-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

143148-98-5

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(4,5-diphenyl-1H-imidazol-2-yl)acetonitrile

InChI

InChI=1S/C17H13N3/c18-12-11-15-19-16(13-7-3-1-4-8-13)17(20-15)14-9-5-2-6-10-14/h1-10H,11H2,(H,19,20)

InChI Key

QEHALXBDUPEXTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)CC#N)C3=CC=CC=C3

Origin of Product

United States

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